molecular formula C22H20BrNO8S B2634581 Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate CAS No. 330676-33-0

Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2634581
CAS No.: 330676-33-0
M. Wt: 538.37
InChI Key: RSRIGMNCGBJQAL-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain several functional groups. The name of the compound provides a lot of information about its structure. For example, “ethyl” refers to an ethyl group (-CH2CH3), “bromo” indicates the presence of a bromine atom, and “benzofuran” suggests a fused ring structure consisting of a benzene ring and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a complex structure with multiple rings, as suggested by the “benzofuran” portion of the name. The various substituents (ethyl, bromo, etc.) will be attached to this core structure at the positions indicated by the numbers .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can be influenced by the functional groups present in the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated compounds are hazardous and require careful handling .

Properties

IUPAC Name

ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO8S/c1-5-30-22(27)17-16(11-25)31-20-12(2)10-15(19(23)18(17)20)32-21(26)13-6-8-14(9-7-13)33(28,29)24(3)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRIGMNCGBJQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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